N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.
18:1 SM (d18:1/18:1(9Z)) is a version of sphingomyelin (SM) containing a C16 ceramide base and an amide-linked oleoyl (18:1) acyl chain.
SM(D18:1/18:1(9Z)), also known as C18:1 sphingomyelin or N-oleoylsphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, SM(D18:1/18:1(9Z)) is considered to be a phosphosphingolipid lipid molecule. SM(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:1(9Z)) has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, SM(D18:1/18:1(9Z)) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:1(9Z)) can be biosynthesized from oleic acid.
N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
Brand Name: Vulcanchem
CAS No.: 108392-10-5
VCID: VC20802660
InChI: InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Molecular Formula: C41H82N2O6P.HO
Molecular Weight: 729.1 g/mol

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine

CAS No.: 108392-10-5

Cat. No.: VC20802660

Molecular Formula: C41H82N2O6P.HO

Molecular Weight: 729.1 g/mol

* For research use only. Not for human or veterinary use.

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine - 108392-10-5

Specification

Description As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.
18:1 SM (d18:1/18:1(9Z)) is a version of sphingomyelin (SM) containing a C16 ceramide base and an amide-linked oleoyl (18:1) acyl chain.
SM(D18:1/18:1(9Z)), also known as C18:1 sphingomyelin or N-oleoylsphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, SM(D18:1/18:1(9Z)) is considered to be a phosphosphingolipid lipid molecule. SM(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:1(9Z)) has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, SM(D18:1/18:1(9Z)) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:1(9Z)) can be biosynthesized from oleic acid.
N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
CAS No. 108392-10-5
Molecular Formula C41H82N2O6P.HO
Molecular Weight 729.1 g/mol
IUPAC Name [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1
Standard InChI Key NBEADXWAAWCCDG-QDDWGVBQSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O

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